Methyl 4-chloro-3-hydroxy-5-nitrobenzoate
Overview
Description
Methyl 4-chloro-3-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO5 and a molecular weight of 231.59 g/mol . It is a derivative of benzoic acid and is characterized by the presence of chloro, hydroxy, and nitro functional groups on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3-hydroxy-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration, chlorination, and esterification of benzoic acid derivatives . One common method involves the nitration of methyl 4-chloro-3-hydroxybenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-chloro-3-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and chloro groups also contribute to its reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-nitrobenzoate: Similar structure but lacks the hydroxy group.
Methyl 4-fluoro-3-nitrobenzoate: Contains a fluoro group instead of a chloro group.
Methyl 4-chloro-3-hydroxybenzoate: Lacks the nitro group
Uniqueness
Methyl 4-chloro-3-hydroxy-5-nitrobenzoate is unique due to the presence of all three functional groups (chloro, hydroxy, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
methyl 4-chloro-3-hydroxy-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-5(10(13)14)7(9)6(11)3-4/h2-3,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISBPFIZGNICMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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